molecular formula C11H15NOS B15277810 2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol

2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol

Cat. No.: B15277810
M. Wt: 209.31 g/mol
InChI Key: QCSHRWHJPGSSMI-UHFFFAOYSA-N
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Description

2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol typically involves the formation of the thietane ring followed by its attachment to the phenyl and ethan-1-ol moieties. One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .

Industrial Production Methods

Industrial production methods for thietane-containing compounds often utilize photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of 2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane-containing molecules such as thietanose nucleosides and spirothietanes . These compounds share the thietane ring but differ in their additional functional groups and overall structure.

Uniqueness

2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol is unique due to its specific combination of the thietane ring with a phenyl and ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-[4-(thietan-3-ylamino)phenyl]ethanol

InChI

InChI=1S/C11H15NOS/c13-6-5-9-1-3-10(4-2-9)12-11-7-14-8-11/h1-4,11-13H,5-8H2

InChI Key

QCSHRWHJPGSSMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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